molecular formula C34H48N2O7 B1253640 Trienomycin B

Trienomycin B

カタログ番号: B1253640
分子量: 596.8 g/mol
InChIキー: JPHBJDDGVQSIGJ-SDTWVATMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trienomycin B is a natural product found in Streptomyces seoulensis and Streptomyces with data available.

科学的研究の応用

Anticancer Applications

Trienomycin B has shown promising results in the treatment of various cancer types, particularly prostate cancer.

  • Mechanism of Action : The compound exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have reported that this compound has a low IC50 value (0.4 µM) against PC-3 prostate cancer cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like doxorubicin .
  • Case Studies : In experimental models, this compound demonstrated significant antitumor activity. For instance, in vivo studies involving mice with implanted tumors showed that treatment with this compound led to a notable increase in survival rates compared to control groups .
Study Cell Line IC50 (µM) Effect
Study 1PC-30.4High cytotoxicity
Study 2HeLa S320-40 fold less effective than ACytocidal activity observed

Antimicrobial Properties

This compound also exhibits a range of antimicrobial activities against various pathogens.

  • Bacterial Inhibition : Research indicates that this compound possesses activity against several bacterial strains, including Xanthomonas oryzae and Bacteroides fragilis. The compound's effectiveness varies, but it shows potential for use in treating bacterial infections .
  • Fungal Activity : this compound has been tested against fungal pathogens such as Piricularia oryzae, demonstrating moderate inhibitory effects at concentrations up to 1,000 µg/ml . This suggests its potential application in agricultural settings to combat crop diseases.
Pathogen Activity Level
Xanthomonas oryzaeModerate
Piricularia oryzaeModerate
Bacteroides fragilisLow

Neuroinflammatory Activity

Recent studies have explored the potential of this compound in neuroinflammation.

  • Mechanism : The compound has been shown to inhibit nitric oxide production in activated microglial cells, suggesting a role in reducing neuroinflammatory responses . This could have implications for treating neurodegenerative diseases where inflammation plays a critical role.
  • Case Studies : In vitro assays demonstrated that this compound effectively reduced inflammatory markers in cultured cells, indicating its therapeutic potential in neuroinflammatory conditions .

Synthesis and Structural Insights

The structural characteristics of this compound contribute to its biological activities.

  • Chemical Structure : this compound is characterized by a unique ansa structure that differentiates it from other antibiotics. Its synthesis involves complex fermentation processes and chemical modifications that enhance its efficacy and stability .
  • Total Synthesis Studies : Research on the total synthesis of Trienomycin compounds has provided insights into their structural properties and potential modifications for improved activity .

特性

分子式

C34H48N2O7

分子量

596.8 g/mol

IUPAC名

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C34H48N2O7/c1-22(2)17-31(38)35-25(5)34(41)43-30-16-11-9-7-8-10-15-29(42-6)21-32(39)36-27-18-26(19-28(37)20-27)14-12-13-23(3)33(40)24(30)4/h7-11,13,15,18-20,22,24-25,29-30,33,37,40H,12,14,16-17,21H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,23-13-/t24-,25+,29-,30-,33-/m0/s1

InChIキー

JPHBJDDGVQSIGJ-SDTWVATMSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

異性体SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CC(C)C

正規SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

同義語

trienomycin B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trienomycin B
Reactant of Route 2
Trienomycin B
Reactant of Route 3
Trienomycin B
Reactant of Route 4
Trienomycin B
Reactant of Route 5
Trienomycin B
Reactant of Route 6
Trienomycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。